![molecular formula C11H14BrClN2 B13541753 1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
1-[(4-Bromo-2-chlorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2-chlorophenyl)methyl]piperazine is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]piperazine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromo-2-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the halogen substituents or reduce the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with mCPBA can produce N-oxides.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2-chlorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of receptor-ligand interactions, particularly in the development of new drugs targeting specific receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
1-[(4-Chlorophenyl)methyl]piperazine: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.
1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine: Contains additional methoxy groups, which can influence its pharmacological properties.
1-[(4-Fluorophenyl)methyl]piperazine: The presence of a fluorine atom alters its electronic properties and reactivity.
Uniqueness: 1-[(4-Bromo-2-chlorophenyl)methyl]piperazine is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution pattern provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H14BrClN2 |
|---|---|
Peso molecular |
289.60 g/mol |
Nombre IUPAC |
1-[(4-bromo-2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
Clave InChI |
OCLSGIZVADSTEW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


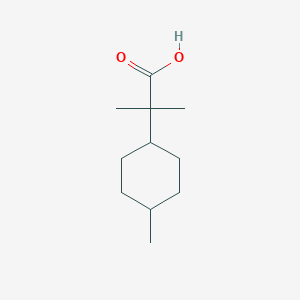

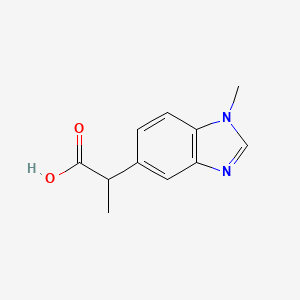
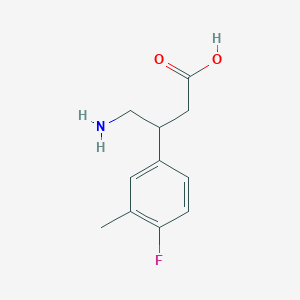
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)


![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
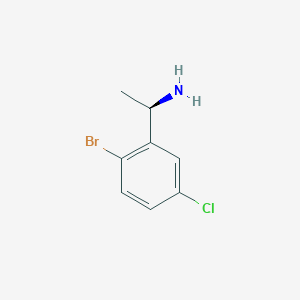
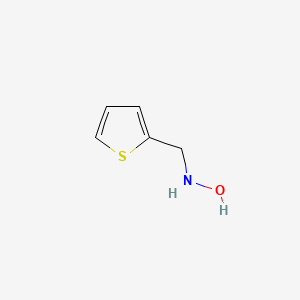


![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
